Lipophilicity Advantage vs. Non-Fluorinated Analog
The introduction of the ortho-CF3 group in 4-Methoxy-2-(trifluoromethyl)benzonitrile increases the computed LogP by approximately 1.0 unit relative to the non-fluorinated parent 4-methoxybenzonitrile, indicating a substantial gain in lipophilicity that can enhance membrane permeability and target binding in drug candidates .
| Evidence Dimension | Computed LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 2.59 (ACD/Labs) or 3.33 (ChemSpider ACD/LogP) |
| Comparator Or Baseline | 4-Methoxybenzonitrile (CAS 874-90-8): LogP = 1.57 (ACD/Labs) [1] |
| Quantified Difference | ΔLogP ≈ +1.0 to +1.8 units (target > comparator) |
| Conditions | Computed values from ACD/Labs algorithm; no experimental logP data available |
Why This Matters
A higher LogP is critical for CNS drug discovery programs and for targets with hydrophobic binding pockets, making the CF3-bearing scaffold preferred when passive membrane permeability is a design requirement.
- [1] 4-Methoxybenzonitrile (CAS 874-90-8) – LogP Value. Molbase. https://qiye.molbase.cn/4-methoxybenzonitrile.html View Source
